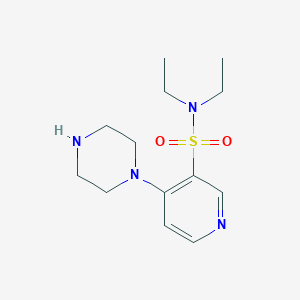

N,N-Diethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide

Description

Properties

Molecular Formula |

C13H22N4O2S |

|---|---|

Molecular Weight |

298.41 g/mol |

IUPAC Name |

N,N-diethyl-4-piperazin-1-ylpyridine-3-sulfonamide |

InChI |

InChI=1S/C13H22N4O2S/c1-3-17(4-2)20(18,19)13-11-15-6-5-12(13)16-9-7-14-8-10-16/h5-6,11,14H,3-4,7-10H2,1-2H3 |

InChI Key |

IOTVDRUUHNQYKS-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=C(C=CN=C1)N2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound often involve parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their efficiency and scalability, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include sulfonium salts, diphenylvinylsulfonium triflate, and basic conditions such as the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). These conditions facilitate the formation of protected piperazines and subsequent deprotection and cyclization reactions .

Major Products Formed

The major products formed from these reactions include protected piperazines and piperazinopyrrolidinones. These products are often intermediates in the synthesis of more complex piperazine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Inhibition of Phosphoinositide 3-Kinase (PI3K)

One of the most prominent applications of N,N-Diethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide is its role as an inhibitor of the phosphoinositide 3-kinase (PI3K) pathway. PI3K is crucial in cellular signaling processes that regulate growth and metabolism. Inhibition of this pathway is particularly relevant in cancer therapy, as it can help manage diseases characterized by uncontrolled cell proliferation .

Antimicrobial Activity

The sulfonamide group present in this compound is known for its antibacterial properties. It interferes with folic acid synthesis in bacteria, making it a candidate for developing new antimicrobial agents. Studies have shown that derivatives of sulfonamides exhibit varying degrees of activity against different bacterial strains, including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

this compound has also been evaluated for its potential as an enzyme inhibitor. For instance, it has shown promising results in inhibiting acetylcholinesterase and urease enzymes, which are important targets in treating conditions like Alzheimer's disease and urinary tract infections .

Case Study 1: Anticancer Applications

Research indicates that compounds similar to this compound have shown efficacy in preclinical models for cancer treatment. For example, inhibition of the PI3K pathway has been linked to reduced tumor growth in various types of cancers, highlighting the therapeutic potential of this compound .

Case Study 2: Antimicrobial Efficacy

In a study assessing the antibacterial properties of sulfonamide derivatives, this compound demonstrated moderate to strong activity against specific bacterial strains. The effectiveness was measured using standard antimicrobial susceptibility tests, showing promise for further development into a therapeutic agent .

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme dihydropteroate synthetase, which is crucial for the production of folate in bacteria. This inhibition leads to the disruption of bacterial DNA growth and cell division .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

The piperazine ring’s aryl substituents significantly modulate electronic and steric properties. For example:

- Compound 27 (): Contains a 4-chlorophenyl group, contributing electron-withdrawing effects. This enhances binding to targets like serotonin receptors, as seen in related antipsychotic agents .

- Compound 30 (): Includes a 2-methoxyphenyl group, introducing steric hindrance and electron-donating effects, which may alter selectivity .

Sulfonamide Substituents

- N-(Phenylcarbamoyl) derivatives (e.g., Compound 21, ): Exhibit polar carbamoyl groups, enhancing hydrogen bonding but reducing lipophilicity. Compound 21 shows notable anticancer activity (GI50: 13.6–14.9 µM) due to synergistic effects between the 3,4-dichlorophenylpiperazine and 4-chlorophenylcarbamoyl groups .

- 5-Amino-1H-1,2,4-triazol-3-yl derivatives (e.g., Compound 27, ): Introduce heterocyclic moieties that may chelate metal ions or engage in π-stacking interactions .

Core Heterocycle Modifications

- Pyridine vs. Benzene : The target compound’s pyridine core (vs. benzene in ’s analog) introduces basicity (pKa ~6.5 for pyridine), enabling pH-dependent solubility and protonation at physiological pH. This contrasts with the neutral benzene core, which lacks such properties .

Comparative Data Table

Biological Activity

N,N-Diethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry, primarily due to its biological activity as an inhibitor of phosphoinositide 3-kinase (PI3K) pathways. This article delves into the biological activities, therapeutic potential, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 215.26 g/mol. The structure features a pyridine ring substituted at the 3-position with a sulfonamide group and at the 4-position with a piperazine moiety. This unique arrangement contributes to its pharmacological properties, particularly in inhibiting specific biological pathways.

Inhibition of PI3K Pathways

This compound has been identified as a potent inhibitor of PI3K, which is crucial in regulating various cellular processes, including growth, metabolism, and apoptosis. The inhibition of PI3K pathways has significant implications for cancer treatment, as dysregulation of these pathways is often associated with tumorigenesis.

Table 1: Biological Activity Summary

| Activity Type | Mechanism/Target | Implications |

|---|---|---|

| PI3K Inhibition | Blocks signaling pathways | Potential cancer therapy |

| Antimicrobial Properties | Inhibits bacterial growth | Treatment for bacterial infections |

| Anticancer Properties | Induces apoptosis in cancer cells | Chemotherapeutic applications |

Antimicrobial and Anticancer Properties

Research indicates that compounds similar to this compound exhibit diverse biological activities, including antimicrobial and anticancer properties. The sulfonamide group is known for its role in inhibiting bacterial growth by interfering with folic acid synthesis. Additionally, derivatives of this compound have been investigated for their potential as inhibitors of PI3K, reinforcing its role in various signaling pathways related to cell growth and metabolism .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in preclinical models:

- Cancer Cell Lines : In vitro studies demonstrated that the compound effectively induces apoptosis in various cancer cell lines by activating caspase pathways linked to PI3K inhibition .

- Trypanosoma brucei : Similar sulfonamide compounds have shown potent activity against Trypanosoma brucei, suggesting potential applications in treating human African trypanosomiasis (HAT) .

- Antimicrobial Efficacy : Compounds within the same structural class have been tested against multiple bacterial strains, showing significant antimicrobial activity with minimum inhibitory concentration (MIC) values lower than those of standard treatments .

Synthetic Approaches

The synthesis of this compound can be achieved through several methods. These methods are critical for optimizing yield and purity for further biological testing:

Table 2: Synthetic Routes Overview

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Direct sulfonation | Sulfonyl chloride reaction | 85 |

| Piperazine coupling | Reaction with piperazine derivative | 90 |

| Final purification | Recrystallization from ethanol | 95 |

Q & A

Basic Research Questions

Q. What are the key synthetic routes and reaction conditions for preparing N,N-Diethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide?

- The synthesis typically involves multi-step reactions, starting with the formation of the pyridine core followed by sulfonamide functionalization. Critical steps include coupling piperazine derivatives to the pyridine ring using palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) and introducing the sulfonamide group via nucleophilic substitution. Reaction conditions require precise temperature control (e.g., reflux in THF at 80°C) and anhydrous solvents (e.g., dichloromethane or DMF) to prevent side reactions. Post-synthetic purification via column chromatography or recrystallization ensures high yield and purity .

Q. Which analytical techniques are essential for characterizing the compound's purity and structure?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming structural integrity, particularly for verifying sulfonamide linkage and piperazine substitution patterns. High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 215/254 nm) ensures purity (>98%). Mass spectrometry (LC-MS) confirms molecular weight (e.g., m/z = ~400 [M+H]⁺). Elemental analysis or X-ray crystallography may resolve ambiguities in complex cases .

Q. How can researchers optimize solubility and stability for in vitro assays?

- Solubility is enhanced using co-solvents like DMSO (≤1% v/v) or cyclodextrin complexes. Stability studies under varying pH (e.g., phosphate buffers) and temperatures (4°C vs. 25°C) identify degradation pathways. Lyophilization improves long-term storage. Pre-formulation studies using dynamic light scattering (DLS) assess aggregation in aqueous media .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on piperazine or pyridine) influence biological activity?

- Structure-Activity Relationship (SAR) studies involve synthesizing analogs with varied substituents (e.g., fluorophenyl, methylsulfonyl) on the piperazine or pyridine moieties. Biological assays (e.g., enzyme inhibition, cell viability) are paired with computational docking (AutoDock, Schrödinger) to map interactions with targets like kinases or GPCRs. For example, bulky groups on piperazine may enhance binding affinity but reduce solubility, requiring trade-off analysis .

Q. What strategies resolve contradictions in pharmacological data (e.g., inconsistent IC₅₀ values across studies)?

- Contradictions may arise from assay variability (e.g., cell line selection, ATP concentrations in kinase assays). Standardize protocols using reference compounds (e.g., staurosporine for kinase inhibition) and validate with orthogonal assays (e.g., SPR for binding affinity vs. functional assays). Meta-analysis of published data identifies trends obscured by experimental noise .

Q. How can computational methods predict metabolic stability and toxicity?

- Tools like SwissADME predict metabolic hotspots (e.g., oxidation of piperazine). Molecular dynamics simulations (AMBER, GROMACS) model interactions with cytochrome P450 enzymes. Toxicity is assessed via QSAR models (e.g., ProTox-II) for hepatotoxicity or cardiotoxicity. Experimental validation uses hepatic microsomes or zebrafish models .

Q. What crystallographic techniques elucidate conformational dynamics in the solid state?

- Single-crystal X-ray diffraction (SC-XRD) at 100 K resolves bond angles and torsion angles, critical for understanding sulfonamide geometry. Pair distribution function (PDF) analysis tracks conformational changes under thermal stress. Compare with solution-state NMR to identify solvent-induced polymorphism .

Methodological Resources

- Synthesis Optimization : Use Design of Experiments (DoE) to screen reaction parameters (temperature, solvent, catalyst loading) .

- Data Contradictions : Apply Bland-Altman plots to compare assay reproducibility .

- Computational Workflow : Combine molecular docking (AutoDock Vina), MD simulations (NAMD), and free-energy perturbation (FEP) for robust SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.